2-(carbamoylamino)benzoic Acid

Description

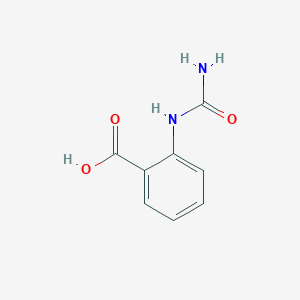

Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-8(13)10-6-4-2-1-3-5(6)7(11)12/h1-4H,(H,11,12)(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVRIZOJCNHCPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415531 | |

| Record name | 2-(carbamoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-68-4 | |

| Record name | 2-(carbamoylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2-(Carbamoylamino)benzoic Acid: A Comprehensive Guide for Drug Development Professionals

An In-Depth Technical Guide

Abstract

This technical guide provides a detailed examination of the core physicochemical properties of 2-(carbamoylamino)benzoic acid (also known as 2-ureidobenzoic acid). As a molecule possessing both a carboxylic acid and a urea functional group, its characteristics are of significant interest in medicinal chemistry and drug development for their influence on formulation, pharmacokinetics, and analytical method development. This document synthesizes available data on its structural and chemical identity, solubility, acidity, and lipophilicity. Furthermore, it presents standardized experimental protocols for the determination of key parameters, offering a foundational resource for researchers and scientists.

Chemical Identity and Structural Characteristics

This compound is an organic compound featuring a benzoic acid core substituted at the ortho-position with a ureido group. This unique combination of functional groups dictates its chemical behavior and physical properties.

-

IUPAC Name: this compound[1]

-

Synonyms: 2-Ureidobenzoic acid, o-Ureidobenzoic acid, 2-[(Aminocarbonyl)amino]benzoic acid[1][2]

-

CAS Number: 610-68-4[1]

-

Molecular Formula: C₈H₈N₂O₃[1]

-

Molecular Weight: 180.16 g/mol [1]

The presence of both a hydrogen bond donor (the urea NH and carboxyl OH) and acceptor (the urea C=O and carboxyl C=O and OH) sites suggests a high potential for intermolecular interactions, influencing properties like melting point and solubility in polar solvents.

Figure 1: Chemical structure of this compound.

Core Physicochemical Properties

The following section details the key physicochemical parameters of this compound. These values are critical for predicting the compound's behavior in both in vitro and in vivo systems.

Data Summary

For rapid reference, the quantitative properties are summarized in the table below. It is important to note that many publicly available data points for this specific molecule are computationally predicted rather than experimentally determined.

| Property | Value | Data Type | Source |

| Molecular Weight | 180.16 g/mol | Computed | PubChem[1] |

| XLogP3 | 1.3 | Computed | PubChem[1] |

| Hydrogen Bond Donors | 3 | Computed | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | Computed | PubChem[1] |

| Polar Surface Area | 92.4 Ų | Computed | PubChem[1] |

| Rotatable Bond Count | 2 | Computed | PubChem[1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. This compound, containing both a polar urea group and an ionizable carboxylic acid, is expected to exhibit pH-dependent aqueous solubility and higher solubility in polar organic solvents.

Based on the properties of its parent molecule, benzoic acid, which is poorly soluble in cold water (3.44 g/L at 25 °C) but soluble in organic solvents like ethanol, it can be inferred that this compound will follow a similar trend.[3] The urea group enhances polarity, which may slightly increase aqueous solubility compared to benzoic acid, particularly at neutral pH.

-

Aqueous Solubility: Expected to be low in acidic pH (where the carboxylic acid is protonated and neutral) and significantly higher in neutral to basic pH (where the carboxylate anion is formed).

-

Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Acidity and pKa

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for this molecule. It governs the extent of ionization at a given pH, which in turn dictates solubility, membrane permeability, and interactions with biological targets. The primary acidic center is the carboxylic acid proton.

Figure 2: pH-dependent ionization of this compound.

Lipophilicity (LogP)

The partition coefficient (LogP) measures the differential solubility of a compound in a biphasic system of a lipid (e.g., octanol) and water. It is a key indicator of a drug's ability to cross cell membranes. The computationally derived XLogP3 value for this compound is 1.3[1].

An XLogP3 of 1.3 suggests that the compound is moderately lipophilic. This value represents a balance between the lipophilic benzene ring and the hydrophilic urea and carboxylic acid groups. This balance is often desirable in drug candidates, as it allows for sufficient aqueous solubility for formulation while retaining the ability to permeate biological membranes.

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section outlines methodologies for determining two key properties: solubility and pKa.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, a self-validating system as equilibrium is approached from both undersaturated and supersaturated states.

Objective: To determine the equilibrium solubility of this compound in a specified buffer system (e.g., pH 7.4 phosphate-buffered saline).

Methodology:

-

Preparation: Prepare a series of vials containing the buffer solution.

-

Addition of Compound: Add an excess amount of solid this compound to each vial, ensuring a solid reservoir remains at the end of the experiment. This is critical for establishing equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the samples at the same temperature.

-

Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Immediately dilute the aliquot with mobile phase to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection[6]. Construct a calibration curve using standards of known concentration to ensure accurate quantification.

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Figure 3: Workflow for shake-flask solubility determination.

Protocol: pKa Determination by Potentiometric Titration

This method is highly reliable for compounds with adequate solubility and provides a direct measure of the pKa.

Objective: To determine the pKa of the carboxylic acid group of this compound.

Methodology:

-

Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent system. For compounds with low water solubility, a co-solvent system (e.g., water/methanol) is often used. The ionic strength should be kept constant with a background electrolyte like KCl.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M KOH) in small, precise increments using a calibrated burette.

-

Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). More sophisticated analyses involve plotting the first or second derivative of the titration curve to precisely locate the equivalence point.

Conclusion

The physicochemical properties of this compound define its potential as a building block in drug discovery and its behavior as a potential therapeutic agent. Its character is dominated by the interplay between a moderately lipophilic aromatic core and two polar functional groups: an ionizable carboxylic acid and a hydrogen-bonding urea. The predicted moderate lipophilicity (XLogP3 = 1.3) and pH-dependent solubility governed by a pKa around 4.2 are the most critical parameters for drug development professionals. Understanding and experimentally verifying these properties using standardized protocols are fundamental steps in the rational design of formulations and the prediction of pharmacokinetic outcomes.

References

-

ChemBK. (2024). 2-carbamoylbenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311473, this compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-ureidobenzoic acid. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

-

Sciencemadness Wiki. (2024). Benzoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-(carbamoylamino)benzoic acid

Introduction

2-(Carbamoylamino)benzoic acid, also known as o-ureidobenzoic acid, is an organic molecule of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure, featuring a benzoic acid scaffold substituted with a urea functional group at the ortho position, presents a unique combination of hydrogen bond donors and acceptors, as well as aromatic and carboxylic acid moieties. These features make it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic activities.

This technical guide provides a comprehensive overview of the structural analysis and characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the methodologies and data interpretation required for a thorough understanding of this compound. The guide will cover its synthesis, detailed structural elucidation through various spectroscopic techniques, and thermal analysis, providing both theoretical grounding and practical, step-by-step protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | o-ureidobenzoic acid, 2-ureidobenzoic acid | PubChem[1] |

| CAS Number | 610-68-4 | PubChem[1] |

| Molecular Formula | C₈H₈N₂O₃ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not experimentally determined | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol (predicted) | - |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of anthranilic acid (2-aminobenzoic acid) with a source of the carbamoyl group. A reliable and efficient method involves the use of potassium cyanate in an aqueous acidic solution.[2]

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the amino group of anthranilic acid on the cyanate ion, which is in equilibrium with isocyanic acid under acidic conditions. The resulting intermediate then tautomerizes to form the stable urea derivative.

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Anthranilic acid

-

Potassium cyanate

-

Concentrated hydrochloric acid

-

Deionized water

-

Ethanol

-

Activated charcoal

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round bottom flask equipped with a magnetic stir bar, dissolve anthranilic acid (1 equivalent) in deionized water and a stoichiometric amount of concentrated hydrochloric acid with gentle heating.

-

In a separate beaker, dissolve potassium cyanate (1.1 equivalents) in deionized water.

-

Cool the anthranilic acid solution to room temperature and slowly add the potassium cyanate solution with vigorous stirring.

-

Attach a reflux condenser to the flask and heat the reaction mixture at a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Recrystallize the crude product from a hot ethanol-water mixture. If the solution is colored, a small amount of activated charcoal can be added to the hot solution before filtering.

-

Allow the filtered solution to cool slowly to room temperature and then in an ice bath to obtain pure crystals of this compound.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Structural and Spectroscopic Analysis

A multi-technique approach is essential for the unambiguous structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons of the urea group, and the carboxylic acid proton.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| Ar-H | 7.0 - 8.5 | Multiplet | 4H |

| NH | 8.0 - 9.5 | Singlet (broad) | 1H |

| NH₂ | 5.5 - 7.0 | Singlet (broad) | 2H |

Note: The chemical shifts of the COOH and NH protons are highly dependent on the solvent and concentration due to hydrogen bonding and exchange with residual water.[3][4]

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 168 - 173 |

| C=O (Urea) | 155 - 160 |

| C-COOH | 140 - 145 |

| C-NH | 115 - 120 |

| Ar-C | 120 - 135 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

In an electron ionization (EI) mass spectrum, this compound (MW = 180.16) is expected to show a molecular ion peak (M⁺) at m/z 180. Key fragmentation pathways would likely involve:

-

Loss of H₂O (18 Da): From the carboxylic acid group, leading to a fragment at m/z 162.

-

Loss of HNCO (43 Da): From the urea moiety, a common fragmentation for ureas, resulting in a fragment at m/z 137 (anthranilic acid).

-

Loss of COOH (45 Da): From the carboxylic acid group, yielding a fragment at m/z 135.

-

Decarboxylation (loss of CO₂): From the molecular ion or subsequent fragments.[5][6]

Caption: Predicted major fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorptions:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Urea) | Stretching | 3400 - 3200 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |

| C=O (Urea, Amide I) | Stretching | 1670 - 1640 |

| N-H (Urea, Amide II) | Bending | 1620 - 1580 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated aromatic system.

Expected UV-Vis Absorptions:

This compound is expected to exhibit characteristic UV absorptions due to the π → π* transitions of the benzene ring. The presence of the carboxyl and ureido groups will influence the position and intensity of these bands. Based on data for similar aromatic compounds, absorption maxima are expected in the range of 210-240 nm and 270-300 nm.[7]

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and phase behavior of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal its decomposition temperature. A typical TGA experiment would involve heating the sample in an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and monitoring the weight loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. It could also reveal other phase transitions, such as crystallization or glass transitions, if applicable.

Conclusion

The structural analysis and characterization of this compound require a synergistic application of various analytical techniques. While a straightforward synthesis from anthranilic acid provides access to this valuable compound, its complete elucidation relies on the detailed interpretation of NMR, mass spectrometry, FTIR, and UV-Vis data. Furthermore, thermal analysis provides critical information regarding its stability and physical properties. This guide has outlined the key experimental and interpretive frameworks necessary for researchers to confidently work with and further explore the potential of this compound in their scientific endeavors.

References

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in... Retrieved from [Link]

-

CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A convenient synthesis of anthranilic acids by Pd-catalyzed direct intermolecular ortho-C–H amidation of benzoic acids. Retrieved from [Link]

-

Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]

-

Walsh Medical Media. (n.d.). Innovative Advancements: Anthranilic Acid-Urea-Formaldehyde (AAUF) Terpolymer Resin and Its Industrial Potential. Retrieved from [Link]

-

Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

-

ASTM International. (n.d.). ASTM Std Practices for General UV-VIS Quantitative Analysis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

-

PubChem. (n.d.). 2-(Benzoylamino)benzoic acid. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). Retrieved from [Link]

-

PubMed. (n.d.). Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. Retrieved from [Link]

-

Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]

-

ResearchGate. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2023, June). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

-

ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

-

University of Calgary. (n.d.). Example 9. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Analyzing Quartz Content in Inorganic Mixtures with TGA/DSC. Retrieved from [Link]

-

Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). 2-Iodobenzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). A.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(p-Tolylcarbamoylamino)benzoic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Retrieved from [Link]

-

ResearchGate. (n.d.). Concentration of carboxylic acids and carbonyls determined by chemical derivatization – 1 H-NMR analysis in five PM1 WSOC …. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Retrieved from [Link]

-

SlidePlayer. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

-

Chegg. (2020, October 13). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

-

Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

-

The Good Scents Company. (n.d.). benzoyl anthranilic acid, 579-93-1. Retrieved from [Link]

-

MDPI. (2023, April 21). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Can someone explain the mass spectrum of benzoic acid?. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemistry of Anthranilic Acid. Retrieved from [Link]

-

PubMed Central (PMC). (2021, July 12). MS2Planner: improved fragmentation spectra coverage in untargeted mass spectrometry by iterative optimized data acquisition. Retrieved from [Link]

Sources

- 1. This compound | C8H8N2O3 | CID 5311473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. homework.study.com [homework.study.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. torontech.com [torontech.com]

An In-depth Technical Guide to the Synthesis and Strategic Utility of 2-Ureidobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-ureidobenzoic acid (also known as o-ureidobenzoic acid or 2-(carbamoylamino)benzoic acid), a pivotal intermediate in synthetic organic and medicinal chemistry. This document delves into the historical context of its use, details robust and field-proven synthetic methodologies, offers protocols for its characterization, and explores its primary application as a precursor to biologically significant heterocyclic systems. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical, actionable insights required for the successful synthesis and application of this versatile molecule.

Introduction and Strategic Importance

2-Ureidobenzoic acid is an aromatic organic compound featuring both a carboxylic acid and a urea functional group substituted at the ortho positions of a benzene ring. While not a household name in chemistry, its strategic importance is significant, primarily serving as a reliable and readily prepared precursor for the synthesis of quinazoline-2,4(1H,3H)-diones.[1][2] The quinazolinedione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. The efficient and high-yield formation of 2-ureidobenzoic acid is therefore a critical upstream process for laboratories engaged in the exploration of this chemical space. This guide will focus on the most prevalent and practical synthetic route and the critical parameters that ensure its successful execution.

Historical Context and Discovery

While a singular "discovery" of 2-ureidobenzoic acid is not prominently documented, its existence is intrinsically linked to early investigations of anthranilic acid and isatoic anhydride chemistry dating back to the late 19th and early 20th centuries.[3][4] The compound emerged not as a target molecule of interest in itself, but as a stable, isolable intermediate in reactions designed to functionalize the amino group of anthranilic acid. Its most significant role was established in the development of synthetic routes to quinazolines, where its facile cyclization under either acidic or basic conditions proved to be a reliable synthetic transformation.[2] Today, it is recognized less for its own properties and more as a workhorse intermediate, enabling a key ring-closing strategy.

Synthetic Methodologies

The synthesis of 2-ureidobenzoic acid is dominated by a single, highly efficient method starting from anthranilic acid. A secondary route via isatoic anhydride is also known but is often less direct.

Primary Synthesis: From Anthranilic Acid and Cyanate

The most reliable and widely adopted method for preparing 2-ureidobenzoic acid is the reaction of anthranilic acid with an alkali metal cyanate (typically potassium cyanate, KOCN) in an aqueous medium.[5] This method is lauded for its operational simplicity, use of water as a solvent, high yields, and mild reaction conditions.[6]

Causality and Mechanistic Insights:

The reaction proceeds via the nucleophilic attack of the amino group of anthranilic acid on cyanic acid (HOCN). The cyanic acid is not added directly but is generated in situ from the protonation of the cyanate salt by a weak acid, or even by the carboxylic acid of the starting material itself. The resulting carbamoyl derivative is the stable 2-ureidobenzoic acid.

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the synthesis of 2-ureidobenzoic acid.

Experimental Protocol: Synthesis of 2-Ureidobenzoic Acid

This protocol is designed for laboratory-scale synthesis and can be scaled.

-

Materials & Reagents:

-

Anthranilic acid

-

Potassium cyanate (KOCN)

-

Deionized water

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware (beaker, magnetic stirrer, stir bar, filtration apparatus)

-

-

Step-by-Step Procedure:

-

Dissolution: In a 250 mL beaker, dissolve 13.7 g (0.1 mol) of anthranilic acid in 100 mL of warm deionized water with stirring. Some gentle heating may be required to fully dissolve the starting material. Cool the solution to room temperature.

-

Addition of Cyanate: In a separate flask, dissolve 8.9 g (0.11 mol, 1.1 equivalents) of potassium cyanate in 50 mL of deionized water.

-

Reaction: Slowly add the potassium cyanate solution to the stirring anthranilic acid solution at room temperature. A white precipitate of 2-ureidobenzoic acid should begin to form within minutes.

-

Maturation: Continue stirring the mixture at room temperature for 4-6 hours to ensure the reaction goes to completion.[6] The choice of a longer reaction time at ambient temperature is a key process parameter to maximize yield without generating impurities that can arise at elevated temperatures.

-

Isolation: Acidify the reaction slurry by slowly adding 1 M HCl until the pH is between 1 and 2.[2][7] This ensures that the product, a carboxylic acid, is fully protonated and minimally soluble in the aqueous medium, maximizing precipitation.

-

Filtration and Washing: Collect the white solid product by vacuum filtration. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any unreacted salts (KCl) and residual acid.

-

Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high, often exceeding 90%.

-

Secondary Route: From Isatoic Anhydride

2-Ureidobenzoic acid can also be formed, often as a side product, during the ammonolysis of isatoic anhydride.[3][4] In this reaction, the primary nucleophilic attack of ammonia can occur at either of the two carbonyl carbons of the anhydride. Attack at the C2 carbonyl leads to the desired ring-opening and formation of an intermediate that can rearrange to 2-ureidobenzoic acid, while attack at the C4 carbonyl leads to the formation of anthranilamide. This lack of regioselectivity makes it a less controlled and therefore less preferred method for the specific preparation of 2-ureidobenzoic acid.

Physicochemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 2-ureidobenzoic acid. The following properties are key identifiers.

| Property | Value | Source |

| CAS Number | 610-68-4 | [5][8][9] |

| Molecular Formula | C₈H₈N₂O₃ | [5][8][9] |

| Molecular Weight | 180.16 g/mol | [5][8][9] |

| Appearance | White to off-white powder/solid | [8] |

| Melting Point | Data not consistently available in literature; requires experimental determination. | |

| ¹H NMR | Spectral data not consistently available; requires experimental determination. | |

| IR Spectroscopy | Expected characteristic peaks: C=O (carboxylic acid), C=O (urea), N-H stretch, O-H stretch. |

Note: While widely used as an intermediate, detailed and consistently published spectral data for 2-ureidobenzoic acid is sparse. The data above should be confirmed experimentally upon synthesis.

Applications in Synthesis: A Gateway to Quinazolinediones

The principal and most valuable application of 2-ureidobenzoic acid is its use as a direct precursor to quinazoline-2,4(1H,3H)-diones via intramolecular cyclization.[1][6] This transformation is a robust and high-yielding ring-closing reaction.

Mechanism of Cyclization:

The cyclization is typically induced by heating the 2-ureidobenzoic acid in either an acidic or alkaline aqueous medium.[2] The reaction involves an intramolecular nucleophilic attack from one of the urea nitrogen atoms onto the electrophilic carbonyl carbon of the carboxylic acid. This is followed by the elimination of a molecule of water to form the stable, six-membered heterocyclic ring system.

The overall workflow from anthranilic acid to the quinazolinedione product is often performed as a one-pot synthesis, highlighting the efficiency of using 2-ureidobenzoic acid as an intermediate.[6]

Caption: One-pot workflow for quinazolinedione synthesis.

Conclusion

2-Ureidobenzoic acid represents a classic example of a strategically vital, yet often overlooked, synthetic intermediate. Its straightforward and eco-efficient synthesis from inexpensive and readily available starting materials makes it an indispensable precursor in academic and industrial settings. The mastery of its preparation, as detailed in this guide, provides researchers with a reliable and scalable entry point into the rich and pharmacologically significant chemistry of quinazolinediones.

References

-

Protheragen. Belumosudil Impurity 20. [Link]

-

Thieme E-Books & E-Journals. Product Class 13: Quinazolines. [Link]

-

J-Stage. Eco-efficient one-pot synthesis of quinazoline-2,4(1H,3H)-diones at room temperature in water. [Link]

- Google Patents. WO2022221739A1 - Small molecule inhibitors of kras g12d mutant.

-

PubChem. This compound. [Link]

-

PrepChem.com. Synthesis of anthranilic acid amide. [Link]

-

Duquesne Scholarship Collection. Cyanate Formation Following 2-Chloroacrylonitrile Exposure and the Role of Cytochrome P-450. [Link]

-

ResearchGate. Development and Validation of an LC–MS-MS Method for the Quantification of Cyanate in Rat Plasma and Its Application to Toxicokinetic Bioanalysis. [Link]

- Google Patents. US20240239788A1 - Small molecule inhibitors of kras g12d mutant.

-

PrepChem.com. Synthesis of anthranilamide. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. scbt.com [scbt.com]

- 4. 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid - Lead Sciences [lead-sciences.com]

- 5. This compound | C8H8N2O3 | CID 5311473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. US20240239788A1 - Small molecule inhibitors of kras g12d mutant - Google Patents [patents.google.com]

- 8. 610-68-4|2-Ureidobenzoic acid|BLD Pharm [bldpharm.com]

- 9. Belumosudil Impurity 20 - Protheragen [protheragen.ai]

An In-depth Technical Guide to the Solubility of 2-(Carbamoylamino)benzoic Acid

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides a comprehensive exploration of the solubility of 2-(carbamoylamino)benzoic acid, also known as N-carbamoylanthranilic acid or 2-ureidobenzoic acid. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes information from structurally similar molecules to provide a predictive framework and details robust experimental protocols for its precise determination.

Molecular Structure and its Influence on Solubility

This compound possesses a unique molecular architecture that dictates its interaction with various solvents. The structure features a benzoic acid moiety, rendering it an aromatic carboxylic acid. The presence of the carbamoylamino (-NHCONH2) group at the ortho position introduces both hydrogen bond donor and acceptor sites. This combination of a polar, ionizable carboxylic acid group and a polar ureido group attached to a relatively nonpolar benzene ring results in a molecule with complex solubility behavior.

The compound's amphoteric nature, arising from the acidic carboxylic acid and the basic amino-like functionalities, suggests that its solubility will be significantly influenced by the pH of the aqueous medium. In acidic solutions, the amino group can be protonated, while in basic solutions, the carboxylic acid group will be deprotonated to form a carboxylate salt. Both of these ionic forms are expected to have significantly higher aqueous solubility than the neutral molecule.

Predictive Solubility Profile based on Analogous Compounds

Lacking direct experimental data, we can infer the solubility characteristics of this compound by examining its structural analogs.

-

Benzoic Acid : As the parent aromatic carboxylic acid, benzoic acid is slightly soluble in water but shows increased solubility at higher temperatures.[1] It is readily soluble in many organic solvents like ethanol, methanol, acetone, and benzene, which can form hydrogen bonds with its carboxylic acid group.[1]

-

Anthranilic Acid (2-Aminobenzoic Acid) : This compound is also amphoteric due to the presence of both an amino group and a carboxylic acid group.[2] This structural feature is shared with our target molecule, suggesting a similar pH-dependent solubility profile.

-

N-Acetylanthranilic Acid : This derivative of anthranilic acid provides a closer structural comparison.[3]

-

N-Phenylanthranilic Acid : Studies on this compound have shown its solubility in a range of organic solvents, with the general trend being: acetone > ethyl acetate > 1-butanol > n-propanol > ethanol > isopropanol > methanol > toluene > acetonitrile.[4] This provides a useful starting point for solvent screening for this compound.

Based on these analogs, we can predict that this compound will exhibit limited solubility in nonpolar solvents and higher solubility in polar protic and polar aprotic solvents, particularly those capable of hydrogen bonding. Its solubility in aqueous media is expected to be minimal at its isoelectric point and will increase significantly with either a decrease or increase in pH.

Gold Standard for Solubility Determination: The Shake-Flask Method

The most reliable and widely accepted method for determining equilibrium solubility is the shake-flask method.[5] This technique ensures that a saturated solution is achieved, providing a true measure of the compound's thermodynamic solubility.

Experimental Workflow for the Shake-Flask Method

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

Sources

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(carbamoylamino)benzoic Acid

This technical guide provides a comprehensive framework for characterizing the thermal stability and degradation profile of 2-(carbamoylamino)benzoic acid. Given the limited publicly available stability data for this specific molecule, this document serves as a procedural and interpretive guide for researchers, scientists, and drug development professionals. It outlines the necessary experimental workflows, explains the underlying scientific principles, and uses established knowledge of related chemical structures to predict potential stability liabilities.

Introduction and Physicochemical Profile

This compound, also known as 2-ureidobenzoic acid, is an aromatic compound containing carboxylic acid and ureido functional groups.[1] Its chemical structure suggests potential applications in medicinal chemistry and materials science. A thorough understanding of its stability under various stress conditions is a critical prerequisite for its development in any application, ensuring its quality, safety, and efficacy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-ureidobenzoic acid, o-ureidobenzoic acid | [1] |

The presence of both a urea moiety and a benzoic acid derivative functionality suggests potential susceptibility to hydrolysis and decarboxylation, respectively.[2][3] This guide will detail the experimental procedures required to confirm and characterize these and other potential degradation pathways.

Thermal Stability Analysis

The intrinsic thermal stability of a compound is paramount. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential first-line techniques to probe the behavior of this compound as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4] This technique provides information on decomposition temperatures, the presence of residual solvents or water, and the overall thermal stability of the material.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Method Parameters:

-

Temperature Range: 25 °C to 600 °C (or higher if decomposition is not complete).

-

Heating Rate: 10 °C/min. A slower rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

Purge Gas: Nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere.

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition. The derivative of this curve (DTG) can be used to identify the temperatures at which mass loss is most rapid.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect exothermic or endothermic events associated with decomposition.

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Method Parameters:

-

Temperature Range: 25 °C to a temperature beyond the melting point or onset of decomposition observed in TGA.

-

Heating Rate: 10 °C/min.

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

-

Data Analysis: Plot heat flow versus temperature. An endothermic peak will indicate melting, and its area can be integrated to determine the enthalpy of fusion. Sharp exothermic peaks following the melt often signify decomposition.

Forced Degradation Studies: Unveiling the Degradation Profile

Forced degradation studies, or stress testing, are essential for identifying potential degradation products and pathways.[6][7][8] These studies are mandated by regulatory bodies like the ICH to ensure that analytical methods are stability-indicating.[6][7]

Thermal Degradation

Protocol:

-

Solid State: Store the solid drug substance at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 1-4 weeks).

-

Solution State: Reflux a solution of the compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) for several hours.

Predicted Degradation Pathway: Based on studies of other benzoic acid derivatives, a primary thermal degradation pathway is likely decarboxylation, especially at high temperatures, to yield 2-ureidobenzene.[2][9][10]

Hydrolytic Degradation (Acidic and Basic)

The ureido and carboxylic acid functional groups are susceptible to hydrolysis.

Protocol:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60-80 °C) for a set time.

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat (e.g., at 60-80 °C) for a set time.

Predicted Degradation Pathways:

-

Hydrolysis of the Ureido Linkage: This is a highly probable pathway. The amide-like bond of the urea moiety can be cleaved under both acidic and basic conditions to yield 2-aminobenzoic acid (anthranilic acid) and isocyanic acid (which would further decompose to ammonia and carbon dioxide). This is analogous to the observed hydrolysis of 2-(2-hydroxypropanamido) benzoic acid to anthranilic acid.[11]

-

Intramolecular Cyclization: Under certain conditions, particularly with heating, intramolecular cyclization could occur between the carboxylic acid and the ureido group to form a quinazoline derivative.

Oxidative Degradation

Protocol:

-

Expose a solution of the compound to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature for 24-48 hours.

Predicted Degradation Pathways: Oxidative degradation is less predictable without experimental data. Potential reactions could include hydroxylation of the aromatic ring or oxidation of the amino groups. Peroxyl radicals are known to induce decarboxylation of benzoic acid.[12]

Photolytic Degradation

Protocol:

-

Expose both the solid drug substance and a solution of the compound to a light source that provides both UV and visible output, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Predicted Degradation Pathways: Photodegradation pathways are highly compound-specific. Potential reactions could involve radical mechanisms leading to dimerization or cleavage of the side chain.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products.

Development of a Stability-Indicating HPLC Method

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for stability studies.[13]

-

Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

-

Mobile Phase Preparation:

-

Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in water to control the ionization of the carboxylic acid group.

-

Organic (B): Acetonitrile or Methanol.

-

-

Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to elute the parent compound and any potential impurities or degradants.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity.

-

Method Optimization:

-

Inject samples from the forced degradation studies.

-

Adjust the gradient slope, pH of the mobile phase, and organic solvent to achieve baseline separation between the parent peak and all degradation product peaks.

-

The final method should demonstrate specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

-

Identification of Degradation Products by LC-MS/MS

Once degradation products are separated by HPLC, their structures must be elucidated.

Protocol:

-

Instrumentation: A Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS).

-

Analysis: Inject the stressed samples into the LC-MS/MS system using the developed HPLC method (with a volatile mobile phase like formic acid instead of phosphoric acid).

-

Data Interpretation:

-

Determine the accurate mass of each degradation product to propose a molecular formula.

-

Perform fragmentation (MS/MS) of the parent compound and the degradation products.

-

Compare the fragmentation patterns to deduce the structural modifications and confirm the identity of the degradants.

-

Table 2: Summary of Predicted Degradation Products and Analytical Observations

| Stress Condition | Predicted Degradation Product(s) | Analytical Technique | Expected Observation |

| Thermal | 2-Ureidobenzene | LC-MS | Mass corresponding to loss of CO₂ |

| Acid/Base Hydrolysis | 2-Aminobenzoic Acid (Anthranilic Acid) | LC-MS | Mass corresponding to C₇H₇NO₂ |

| Oxidative | Hydroxylated derivatives, Decarboxylation product | LC-MS | Mass corresponding to addition of Oxygen or loss of CO₂ |

| Photolytic | Varies (e.g., dimers, cleavage products) | LC-MS | Various masses depending on the reaction |

Conclusion and Recommendations

This guide provides a systematic and scientifically grounded approach to fully characterize the thermal stability and degradation profile of this compound. While specific experimental data is not yet available in the literature, the protocols and predictive pathways outlined herein form a robust framework for any research or development program. The key potential liabilities for this molecule are hydrolysis of the ureido linkage and thermal decarboxylation. Experimental verification of these pathways using the described TGA, DSC, and forced degradation workflows coupled with a validated stability-indicating HPLC method is essential. The resulting data will be critical for defining appropriate storage conditions, shelf-life, and formulation strategies for this compound.

References

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved January 17, 2026, from [Link]

- Alsante, K. M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).

- Khuwijitjaru, P., et al. (2011). Degradation of benzoic acid and its derivatives in subcritical water.

-

Rani, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave Online. Retrieved January 17, 2026, from [Link]

- de Souza, A. R., et al. (2014). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Food Science and Technology, 34(3), 576-581.

- Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.

-

Lindquist, E. C., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate. Retrieved January 17, 2026, from [Link]

- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Winter, E. R. S., & Barton, D. H. R. (1969). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry, 47(12), 2149-2154.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]

-

Lo Presti, F., et al. (2019). Plot of the TGA/DTG analysis of benzoic acid. ResearchGate. Retrieved January 17, 2026, from [Link]

- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (2014). RSC Publishing.

- Zhang, Q., et al. (2015). Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 111, 23-30.

- Pouliquen, I., et al. (1997). Oxidative decarboxylation of benzoic acid by peroxyl radicals. Free Radical Biology and Medicine, 24(1), 123-131.

Sources

- 1. This compound | C8H8N2O3 | CID 5311473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

2-(carbamoylamino)benzoic acid CAS number and molecular formula

Introduction

2-(Carbamoylamino)benzoic acid, also known as 2-ureidobenzoic acid, is an aromatic organic compound with the CAS Registry Number 610-68-4 and the molecular formula C₈H₈N₂O₃ [1]. This molecule features a benzoic acid scaffold substituted at the ortho-position with a carbamoyl (urea) group, a structure that lends itself to a variety of potential applications in medicinal chemistry and materials science. As a derivative of anthranilic acid, it serves as a versatile building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications for researchers, scientists, and professionals in the field of drug development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Source |

| CAS Number | 610-68-4 | [1] |

| Molecular Formula | C₈H₈N₂O₃ | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-ureidobenzoic acid, o-ureidobenzoic acid | [1] |

| Computed XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 3 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be reliably achieved through the reaction of anthranilic acid with a source of cyanic acid, typically generated in situ from potassium cyanate. The following protocol is adapted from a well-established procedure for the synthesis of a related compound, benzoylene urea, as described in Organic Syntheses, a highly reputable source for synthetic methods. The initial step of this reported synthesis, prior to cyclization, yields the target molecule.

Reaction Scheme

Caption: Synthesis of this compound from anthranilic acid.

Materials and Equipment

-

Anthranilic acid (C₇H₇NO₂)

-

Potassium cyanate (KOCN)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Beaker (500 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Drying oven

Step-by-Step Procedure

-

Dissolution of Anthranilic Acid: In a 500 mL beaker, prepare a solution of anthranilic acid by dissolving 13.7 g (0.1 mol) in 300 mL of warm water (approximately 40-50°C) containing 10 mL of glacial acetic acid. Stir the mixture until all the anthranilic acid has dissolved.

-

Cooling: Place the beaker in an ice bath and cool the solution to room temperature with continuous stirring.

-

Preparation of Potassium Cyanate Solution: In a separate container, dissolve 10.1 g (0.125 mol) of potassium cyanate in 50 mL of deionized water.

-

Reaction: Slowly add the potassium cyanate solution dropwise to the stirred anthranilic acid solution over a period of 15-20 minutes. A white precipitate of this compound will begin to form.

-

Stirring and Completion: Continue to stir the resulting mixture vigorously for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

-

Isolation of the Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two portions of 50 mL of cold deionized water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified this compound in a drying oven at 80-90°C to a constant weight.

Causality in Experimental Choices

-

Use of Acetic Acid: The reaction is carried out in a weakly acidic medium to facilitate the in situ generation of cyanic acid (HOCN) from potassium cyanate, which is the reactive species that adds to the amino group of anthranilic acid.

-

Slow Addition of Potassium Cyanate: The dropwise addition of the potassium cyanate solution helps to control the reaction rate and prevent the formation of unwanted byproducts.

-

Stirring: Vigorous stirring is crucial to ensure proper mixing of the reactants and to facilitate the precipitation of a finely divided, easily filterable product.

Potential Applications in Drug Development and Research

While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active benzoic acid derivatives suggests several avenues for investigation. Anthranilic acid and its derivatives are known to be precursors in the synthesis of various pharmaceuticals[2].

As a Scaffold for Heterocyclic Synthesis

The ortho-amino and carboxylic acid functionalities of the parent anthranilic acid are prime handles for the construction of various heterocyclic systems, such as quinazolines, benzodiazepines, and acridones[2]. The carbamoyl group in this compound introduces an additional reactive site, potentially leading to novel heterocyclic scaffolds with unique pharmacological profiles.

Analog for Bioactive Molecules

Derivatives of 2-aminobenzoic acid have been investigated for a range of biological activities, including as antidiabetic agents[3]. The introduction of the carbamoyl group could modulate the electronic and steric properties of the molecule, potentially leading to new interactions with biological targets. Further screening of this compound in various biological assays is warranted to explore its therapeutic potential.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, typically in the range of 7-8 ppm. The protons of the amino and carboxylic acid groups would likely appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the urea moiety would be the most downfield signals.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the N-H stretching of the amino and amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the carboxylic acid and urea (around 1650-1750 cm⁻¹), and the O-H stretching of the carboxylic acid (a broad band from 2500-3300 cm⁻¹)[4][5].

Safety and Handling

Detailed toxicological data for this compound is not available. However, as with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For benzoic acid, cases of urticaria, asthma, rhinitis, or anaphylactic shock have been reported after oral, dermal, or inhalation exposure in sensitive individuals[6].

Conclusion

This compound is a readily accessible derivative of anthranilic acid with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its properties and a detailed, reliable protocol for its synthesis. While its specific biological activities remain to be fully elucidated, its structural features suggest that it is a promising candidate for further investigation in drug discovery programs and materials science. The availability of a straightforward synthetic route should encourage further exploration of this versatile compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Benzoylene Urea. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

SpectraBase. 2-(p-Tolylcarbamoylamino)benzoic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Antimicrobial activity of prepared complexes, 2-aminobenzoic acid and... [Link]

-

CAS. 4-(2,2,3-Trimethyl-6-methylenecyclohexyl)-3-buten-2-one - Common Chemistry. [Link]

-

DergiPark. Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]

-

CORE. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. [Link]

-

ResearchGate. Direct synthesis of 2-(benzylamino)benzoic acids by using benzaldehydes and 2-aminobenzoic acids with catalysis of p-toluenesulfonic acid. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

SpectraBase. 2-Amino-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

Texium. Preparation of 2-iodobenzoic acid. [Link]

-

Scribd. Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid). [Link]

-

Organic Syntheses. Anthranilic acid, 5-iodo-. [Link]

-

MDPI. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. [Link]

-

U.S. Environmental Protection Agency. Provisional Peer Reviewed Toxicity Values for Benzoic Acid. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

-

PubChem. 2-Iodosylbenzoic acid. [Link]

-

National Institute of Standards and Technology. Benzoic acid. [Link]

-

PubChem. 2-Iodobenzoic acid. [Link]

-

Sihauli Chemicals Private Limited. 2-Iodobenzoic Acid Manufacturer & Exporter from India. [Link]

Sources

- 1. This compound | C8H8N2O3 | CID 5311473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

The Pharmacological Potential of 2-(Carbamoylamino)benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-(carbamoylamino)benzoic acid scaffold, also known as 2-ureidobenzoic acid, represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, potential mechanisms of action, and diverse pharmacological properties of these derivatives. We delve into their promising anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols to empower researchers in the exploration and development of novel therapeutics based on this versatile chemical framework.

Introduction: The this compound Core

The this compound molecule features a benzoic acid core with a carbamoyl (urea) group at the ortho-position. This structural arrangement imparts a unique combination of rigidity and hydrogen bonding capabilities, making it an attractive starting point for the design of molecules that can interact with a variety of biological targets. The presence of the carboxylic acid and urea moieties allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will explore the significant therapeutic potential that arises from this core structure.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is generally straightforward, with the primary route involving the reaction of anthranilic acid (2-aminobenzoic acid) or its derivatives with a source of the carbamoyl group.

General Synthesis of this compound

A common method for the preparation of the parent compound involves the reaction of anthranilic acid with an isocyanate or a carbamoyl chloride. A more accessible laboratory-scale synthesis can be achieved through the reaction of anthranilic acid with urea.

Experimental Protocol: Synthesis of this compound

Materials:

-

Anthranilic acid

-

Urea

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Distilled water

-

Ice

-

Beakers and flasks

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Diazotization of Anthranilic Acid:

-

In a beaker, dissolve anthranilic acid in a solution of hydrochloric acid and water.

-

Cool the mixture in an ice bath to 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of a diazonium salt is indicated by a color change.[1][2][3]

-

-

Urea Addition:

-

To the cold diazonium salt solution, slowly add an aqueous solution of urea with vigorous stirring.

-

Allow the reaction mixture to stir at a low temperature for a specified period, during which the carbamoylamino group is formed.

-

-

Isolation and Purification:

-

The resulting precipitate of this compound is collected by vacuum filtration.

-

The crude product is washed with cold water to remove any unreacted starting materials and inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

-

Diagram: Synthetic Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The urea and benzoic acid moieties are thought to play crucial roles in their mechanism of action.

Potential Mechanisms of Anticancer Action

-

Histone Deacetylase (HDAC) Inhibition: Some benzoic acid derivatives have been shown to inhibit HDACs.[4][5] These enzymes play a critical role in the regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. The carboxylic acid group of the this compound scaffold may chelate the zinc ion in the active site of HDACs, a key interaction for inhibitory activity.

-

Tubulin Polymerization Inhibition: The urea moiety is a common feature in many compounds that inhibit tubulin polymerization.[6] By disrupting microtubule dynamics, these agents can arrest the cell cycle in the G2/M phase, leading to apoptotic cell death. The this compound derivatives may bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.

Diagram: Proposed Anticancer Mechanisms

Caption: Proposed anticancer mechanisms of this compound derivatives.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of various benzoic acid derivatives against different cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC₅₀) values.

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Benzoic Acid Derivatives | MCF-7 (Breast) | >100 | [7] |

| 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids | MCF-7 (Breast) | 15.6 - 18.7 | [7] |

| 2-((2-Aminophenyl)thio)benzoic Acid Derivatives | U87 (Glioblastoma), HeLa (Cervix) | <0.05 | [7] |

Experimental Protocols for Anticancer Activity Assessment

Protocol: Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of HDAC enzymes by utilizing a substrate that becomes fluorescent upon deacetylation.

Materials:

-

HeLa nuclear extract (as a source of HDACs)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Trichostatin A (a known HDAC inhibitor, as a positive control)

-

Test compounds (this compound derivatives)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compounds and the positive control in HDAC assay buffer.

-

Reaction Setup: In the wells of the microplate, add the HeLa nuclear extract, followed by the test compound or control.

-

Initiation: Start the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate.[8][9][10][11][12]

-

Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value.

Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (containing GTP)

-

Fluorescent reporter dye

-

Paclitaxel (a tubulin polymerization enhancer, as a positive control)

-

Nocodazole (a tubulin polymerization inhibitor, as a negative control)

-

Test compounds

-

96-well plate

-

Fluorescence plate reader with temperature control

Procedure:

-

Preparation: Prepare solutions of the test compounds and controls.

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds or controls.

-

Initiation: Add the ice-cold tubulin solution containing the fluorescent reporter to each well to initiate polymerization.[13][14][15]

-

Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals over time (e.g., every minute for 60 minutes) at 37°C.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Compare the curves of the test compounds with the controls to determine their effect on tubulin polymerization.

Antimicrobial Activity

Derivatives of 2-aminobenzoic acid, a closely related scaffold, have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[16] The carbamoylamino substitution is anticipated to modulate this activity.

Potential Mechanisms of Antimicrobial Action

-

Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the microbial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antimicrobial resistance. Some benzoic acid derivatives have been shown to inhibit the formation of biofilms by pathogenic microbes.[16] This can occur through the downregulation of genes involved in adhesion and hyphal growth in fungi.[16]

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for some 2-aminobenzoic acid derivatives against Candida albicans.

| Compound | Candida albicans MIC (µg/mL) | Reference |

| Compound 1 (ester derivative) | 70 | [16] |

| Compound 2 (ester derivative with OH group) | 70 | [16] |

| Compound 3 | 200 | [16] |

| Compound 4 | 175 | [16] |

Experimental Protocol for Antimicrobial Susceptibility Testing

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Standard antimicrobial agent (as a positive control)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Preparation: Prepare a standardized inoculum of the microorganism. Make serial dilutions of the test compounds and the control drug in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Reading: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.

Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).

Potential Mechanism of Anti-inflammatory Action

-

Cyclooxygenase (COX) Inhibition: The primary mechanism of action for many NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[17][18] The carboxylic acid group of this compound derivatives is likely to be a key pharmacophoric feature for interacting with the active site of COX enzymes.

Diagram: COX Inhibition Pathway

Caption: Inhibition of the cyclooxygenase pathway by this compound derivatives.